molecular formula C9H8N4O2S B2548227 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol CAS No. 460362-91-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol

Katalognummer: B2548227
CAS-Nummer: 460362-91-8
Molekulargewicht: 236.25
InChI-Schlüssel: DILPOVAXGZUMTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol (CAS: 460362-91-8) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a tetrazole-thiol group. The molecular weight is 236.04 g/mol, as reported in commercial catalogs .

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILPOVAXGZUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the tetrazole ring and the thiol group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Synthetic Routes and Reaction Conditions

    Formation of Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.

    Introduction of Tetrazole Ring: The benzodioxin intermediate is then reacted with azide compounds under controlled conditions to introduce the tetrazole ring.

    Addition of Thiol Group: Finally, the thiol group is introduced through nucleophilic substitution reactions, often using thiolating agents like thiourea.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

    Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxin ring, depending on the reducing agents used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Another product of oxidation.

    Various Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrazole-thiones have shown chemopreventive effects against various cancer types. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .

2. Anticonvulsant Properties
Compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol have been evaluated for anticonvulsant activity. Studies suggest that these compounds can modulate voltage-gated sodium channels, making them candidates for treating epilepsy and other seizure disorders .

3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Similar thio-containing compounds have demonstrated efficacy against bacterial strains and fungi, suggesting that this compound may possess comparable properties .

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using tetrazole derivatives .
Study BAnticonvulsantFound that certain tetrazole-thiones showed efficacy in reducing seizure frequency in animal models .
Study CAntimicrobialReported strong antibacterial activity against Gram-positive bacteria, indicating potential for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. The ability to modify the benzodioxin moiety allows for the development of derivatives with enhanced biological activity or selectivity.

Wirkmechanismus

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring may interact with metal ions or other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Coumarin-Benzodioxin Hybrids

Example: 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3)

  • Structure : Combines a benzodioxin ring with a coumarin scaffold via a Schiff base linkage.
  • Synthesis : Synthesized through condensation reactions, characterized by IR, NMR, and MS .
  • The Schiff base linkage offers pH-dependent reactivity, contrasting with the stable tetrazole-thiol group.

Antihepatotoxic Flavones with Dioxane Rings

Examples: 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxy methyl-1",4"-dioxino)flavone (4g)

  • Structure: Flavone derivatives with a 1,4-dioxane ring (structurally analogous to benzodioxin but non-aromatic).
  • Activity : Demonstrated significant antihepatotoxic effects in rats, comparable to silymarin, by reducing SGOT, SGPT, and ALKP levels .
  • Key Differences :
    • The flavone scaffold confers antioxidant activity, while the tetrazole-thiol compound lacks reported biological data.
    • Hydroxy-methyl substitution at the dioxane ring enhances antihepatotoxic efficacy in flavones, suggesting substituent position critically impacts activity .

Pharmaceutical Benzodioxin-Indazole Derivatives

Example: 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV)

  • Structure : A complex pharmaceutical agent integrating benzodioxin, indazole, and benzamide moieties.
  • Application : Patented for synthesis processes, likely targeting kinase inhibition or similar therapeutic pathways .
  • Key Differences :
    • The indazole-benzamide framework enables protein-binding interactions, contrasting with the smaller tetrazole-thiol group.
    • Molecular weight (~600–700 g/mol) far exceeds the tetrazole derivative (236.04 g/mol), influencing pharmacokinetics .

Structural and Functional Analysis Table

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activity/Use
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol Benzodioxin + tetrazole-thiol Tetrazole, thiol 236.04 Discontinued (unknown activity)
Coumarin-Schiff base (Compound 3) Benzodioxin + coumarin Schiff base, coumarin lactone ~350 (estimated) Structural novelty
3',4'-(1",4"-Dioxino)flavone (4f) Flavone + dioxane Flavone, dioxane ~300 (estimated) Antihepatotoxic
Pharmaceutical compound XIV Benzodioxin + indazole Indazole, benzamide ~650 (estimated) Therapeutic synthesis

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin/Dioxane Ring : Enhances metabolic stability and aromatic interactions. Substitution patterns (e.g., hydroxy-methyl in 4g) significantly modulate biological activity .
  • Tetrazole-Thiol Group : High nitrogen content and acidity may favor metal coordination or nucleophilic reactions, but its instability or toxicity could explain discontinuation .
  • Hybrid Scaffolds: Coumarin-benzodioxin hybrids leverage fluorescence for imaging applications, while flavones exploit antioxidant properties.

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C9H8N4O2S
  • Molar Mass : 236.25 g/mol
  • CAS Number : 460362-91-8
  • Hazard Class : Irritant .

Biological Activity Overview

The biological activity of tetrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects:

Antimicrobial Activity

Tetrazole compounds have shown significant antimicrobial properties. For instance:

  • A series of tetrazole derivatives demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited better activity than standard antibiotics like ampicillin .
CompoundTarget OrganismMIC (μg/mL)Comparison DrugMIC (μg/mL)
Compound ABacillus subtilis100Penicillin31
Compound BPseudomonas aeruginosa125Penicillin46
Compound CStreptomyces species125Penicillin33

Anticancer Activity

Research has indicated that tetrazole derivatives possess anticancer properties. For example:

  • Certain tetrazoles were found to inhibit the growth of colon carcinoma cells with IC50 values as low as 6.2 μM .
  • Other studies reported that specific derivatives exhibited activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with various biological targets such as enzymes and receptors, potentially modulating their activity through binding interactions .

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrazole compounds:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.